2-(Phenylamino)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an amino group attached to a benzoic acid framework. This compound is significant in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a precursor for synthesizing other complex molecules.
The compound can be synthesized through several methods, primarily involving the reaction of trifluoromethyl-substituted benzoic acids with amines. Its synthesis has been documented in various scientific studies and patent applications, highlighting its relevance in organic chemistry and pharmaceutical research
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid belongs to the class of aromatic carboxylic acids. It is classified as an amino acid derivative due to the presence of an amino group. The trifluoromethyl group contributes to its unique chemical properties, making it a subject of interest in both academic and industrial research.
The synthesis of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid can be achieved through various methods:
The molecular formula of 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid is C₁₄H₁₁F₃N O₂. The structure features:
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid can undergo several chemical reactions:
The mechanism of action for 2-(Phenylamino)-5-(trifluoromethyl)benzoic acid largely depends on its interactions with biological targets:
The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, making it a valuable candidate for drug development .
2-(Phenylamino)-5-(trifluoromethyl)benzoic acid has diverse applications:
The trifluoromethyl group’s strong electron-withdrawing properties and lipophilicity significantly influence the bioavailability and target engagement kinetics of benzoic acid derivatives. In flusalazine (ND-07; 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid), the –CF₃ moiety enhances molecular stability and facilitates penetration into inflammatory sites. This structural feature enables its dual functionality: selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and scavenging of reactive oxygen species (ROS) [1]. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes, flusalazine specifically blocks the terminal conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂)—a key mediator of pain and edema—without disrupting constitutive prostaglandin synthesis. This selectivity is evidenced by its efficacy in murine pain models (acetic acid writhing, formalin-induced inflammatory pain) where it suppressed PGE₂ and reduced pain behaviors comparably to indomethacin, while completely avoiding gastric damage even at high doses (1,000 mg/kg) [1].
Similarly, the hybrid molecule OPTBA (2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid) leverages its trifluoromethyl benzoic acid core conjugated to pyruvate. Upon administration, OPTBA undergoes hydrolysis to release HTB (2-hydroxy-4-trifluoromethyl benzoic acid)—a metabolite of triflusal—and pyruvate. This design provides complementary pharmacological actions: HTB suppresses NF-κB-driven inflammation and mPGES-1, while pyruvate replenishes cellular energy stores and quenches ROS. In ischemic stroke models, OPTBA’s hydrolysis kinetics (half-life: 38.6 min in blood; 7.2 h in cortex) ensured sustained HTB exposure, yielding superior neuroprotection (63.5% infarct reduction) compared to co-administration of separate HTB and pyruvate components [6]. These examples underscore how strategic placement of –CF₃ within benzoic acid frameworks facilitates synergistic mechanisms critical for managing complex pain and inflammatory pathways.
Table 1: Structural and Functional Features of Key Trifluoromethyl Benzoic Acid Derivatives
Compound Name | Chemical Structure | Primary Target(s) | Key Pharmacological Actions |
---|---|---|---|
Flusalazine (ND-07) | 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-BA* | mPGES-1, ROS | mPGES-1 inhibition; free radical scavenging; analgesia |
OPTBA | 2-(pyruvate ester)-4-(trifluoromethyl)BA | NF-κB, ROS, metabolic pathways | Anti-inflammatory; neuroprotective; energy substrate provision |
CJ-42794 (EP4 antagonist) | (S)-4-(1-(5-Chloro-2-(4-fluorophenoxy)benzamido)ethyl)BA | Prostaglandin E receptor subtype 4 | EP4 receptor blockade; inhibition of inflammatory hyperalgesia |
2-((2-(Trifluoromethyl)phenyl)amino)BA | 2-((2-(CF₃)phenyl)amino)benzoic acid | Not fully characterized | Research compound for inflammatory pathways |
*BA: Benzoic Acid; Structural data from [1] [3] [4]
The development of trifluoromethyl benzoic acid derivatives marks a pivotal transition from first-generation NSAIDs toward targeted anti-inflammatory agents. Traditional NSAIDs (e.g., aspirin, indomethacin) inhibit cyclooxygenase isoforms (COX-1/COX-2) non-selectively, reducing protective prostaglandins (e.g., PGI₂ in vasculature, PGE₂ in gastric mucosa) alongside pathogenic ones. This leads to dose-limiting toxicities: gastric ulcers, renal impairment, and cardiovascular events [1] [3]. COX-2 selective inhibitors (coxibs) mitigated gastrointestinal risks but introduced thromboxane-prostacyclin imbalances, elevating cardiovascular morbidity [1].
This impasse drove interest in downstream prostaglandin modulation, specifically targeting mPGES-1—an inducible enzyme pivotal for PGE₂ biosynthesis during inflammation. Unlike COX inhibition, mPGES-1 blockade does not disrupt thromboxane or prostacyclin synthesis, theoretically preserving hemostasis and GI integrity. Flusalazine exemplifies this approach. Preclinical studies confirm it inhibits mPGES-1 without affecting COX-1/COX-2 activity, translating to robust analgesia in formalin and carrageenan models sans gastric injury [1]. Parallel efforts explored prostaglandin receptor antagonism, as seen with CJ-42794, an EP4 receptor antagonist. By blocking PGE₂ signaling at the receptor level, CJ-42794 attenuated inflammatory hyperalgesia and duodenal bicarbonate secretion without ulcerogenic effects [3].
Table 2: Evolution of Anti-Inflammatory Agents Targeting Prostaglandin Pathways
Therapeutic Class | Mechanism of Action | Limitations | Advancements in Trifluoromethyl Benzoic Acid Derivatives |
---|---|---|---|
Non-selective NSAIDs | COX-1 & COX-2 inhibition | Gastric ulcers, renal toxicity, bleeding risks | Bypass COX inhibition; no COX-related toxicity |
COX-2 Selective Inhibitors | Selective COX-2 inhibition | Cardiovascular thrombosis, renal toxicity | Target downstream (mPGES-1) or receptors (EP4); improved safety |
mPGES-1 Inhibitors (e.g., Flusalazine) | Selective mPGES-1 blockade | Limited clinical data | Dual-action design (e.g., + antioxidant); efficacy in neurogenic/inflammatory pain |
EP Receptor Antagonists | Block PGE₂ signaling (e.g., EP4) | Potential interference with tissue repair | High selectivity; efficacy in arthritis and visceral pain models |
The structural versatility of the benzoic acid scaffold allows integration of –CF₃ with functional groups enabling multimodal pharmacology. For instance, OPTBA merges HTB’s anti-inflammatory effects with pyruvate’s neuroprotective and antioxidant properties, achieving greater neuroprotection in stroke models than either agent alone [6]. This progression—from broad COX inhibitors to precision agents like mPGES-1 inhibitors or receptor antagonists—highlights how trifluoromethyl benzoic acid derivatives address historical limitations while expanding therapeutic possibilities for pain and inflammatory disorders.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9